molecular formula C19H16FN3O6S2 B2898081 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide CAS No. 1251621-17-6

2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide

Cat. No.: B2898081
CAS No.: 1251621-17-6
M. Wt: 465.47
InChI Key: VVZMHJIXUQKTHS-UHFFFAOYSA-N
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Description

This compound belongs to a class of dihydropyridazine derivatives, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 4. The structure includes a 3-fluorobenzenesulfonyl moiety at position 3 of the pyridazinone core and an acetamide group substituted with a 4-methanesulfonylphenyl ring.

Properties

IUPAC Name

2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O6S2/c1-30(26,27)15-7-5-14(6-8-15)21-17(24)12-23-19(25)10-9-18(22-23)31(28,29)16-4-2-3-13(20)11-16/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZMHJIXUQKTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone core.

    Sulfonylation: The sulfonyl groups are introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiol groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Electronic Properties: The 3-fluorobenzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in proteins compared to simpler phenyl or chlorophenyl analogs . The 4-methanesulfonylphenyl group in the target compound likely improves aqueous solubility relative to analogs with non-polar substituents (e.g., 4-fluorophenyl in ).

Biological Implications: Analogs like 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid (CAS 853318-09-9) have shown moderate binding affinities in computational screens, but the absence of sulfonyl groups may limit their stability in biological systems .

Synthetic Accessibility :

  • Compounds with methoxy or chlorine substituents (e.g., ) are easier to synthesize but may lack the target’s specificity due to reduced steric bulk and electronic effects.

Research Findings and Data

  • Binding Affinity Trends: Fluorinated and sulfonated derivatives generally exhibit stronger binding to protein targets than non-fluorinated analogs. For example, trehalose (a disaccharide) showed weak affinity (−2.1 kcal/mol) compared to small-molecule sulfonates in similar assays .
  • Thermodynamic Stability : The 3-fluorobenzenesulfonyl group likely contributes to higher melting points and crystallinity, as observed in related sulfonated compounds refined using SHELXL .

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